4-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide
Overview
Description
“4-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide” is a chemical compound with the CAS Number: 477885-69-1 . It has a linear formula of C14H12ClNO5 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H12ClNO5/c1-14(2)20-12(18)10(13(19)21-14)7-16-11(17)8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,16,17) . This indicates the molecular structure of the compound. For a 3D structure, you may refer to specialized databases or software .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not available in the current data. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.70 . Other physical and chemical properties like boiling point, melting point, etc., are not available in the current data .Scientific Research Applications
Nonlinear Optical (NLO) Properties
The compound’s unique characterizations stem from its nonlinear optical (NLO) properties. Researchers have explored organic NLO single crystals due to their potential applications in optoelectronics, photonics, and laser technology . When chromophores with highly delocalized π electron systems are used, they exhibit good macroscopic NLO response and high molecular hyperpolarizability. The 4-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide molecule falls into this category, making it an interesting candidate for NLO applications.
Anti-HIV Activity
While not directly related to its optical properties, it’s worth noting that similar compounds have been studied for their biological potential. For instance, derivatives of indole compounds have been investigated for anti-HIV activity .
Second Harmonic Generation (SHG)
Another related compound, 2-chloro-4-nitroaniline, has demonstrated intriguing SHG properties. Its new polymorphic form produces SHG that is twice as high as potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5/c1-14(2)20-12(18)10(13(19)21-14)7-16-11(17)8-3-5-9(15)6-4-8/h3-7H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYATZMIIUGXZIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC(=O)C2=CC=C(C=C2)Cl)C(=O)O1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146905 | |
Record name | 4-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide | |
CAS RN |
477885-69-1 | |
Record name | 4-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477885-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.